molecular formula C17H21N3OS2 B2815280 4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 692280-40-3

4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2815280
CAS No.: 692280-40-3
M. Wt: 347.5
InChI Key: IGLSHWMWSSCOLX-UHFFFAOYSA-N
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Description

4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • Synthesis of Antibiotics and Antibacterials : A study by Ahmed (2007) describes the synthesis of thiophene-2-carboxamide derivatives with potential as antibiotics and antibacterials against Gram-positive and Gram-negative bacteria.

Alternative Products in Chemical Reactions

  • One-Pot Cyclocondensation : Krauze et al. (2007) explored the formation of alternative products like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide through one-pot cyclocondensation involving benzylidenemalononitrile and other compounds Krauze et al. (2007).

Studies on Enaminoketones

  • Reactions of Enaminoketones : Jirkovsky (1974) investigated the reactions of N-substituted enaminoketones, including their halogenation and reaction with phenyl isothiocyanate, leading to various derivatives Jirkovsky (1974).

Chemoselective Thionation-Cyclization

  • Synthesis of Thiazoles : Kumar et al. (2013) reported an efficient method for the synthesis of thiazoles, crucial in pharmaceutical chemistry, through chemoselective thionation-cyclization of enamides Kumar et al. (2013).

Novel Thiopyrimidine-Glucuronide Compounds

  • Biological Activities of Thiopyrimidine Derivatives : Wanare (2022) synthesized novel thiopyrimidine-glucuronide compounds with promising biological activities, demonstrating the broad application of related thiazole derivatives in medicinal chemistry Wanare (2022).

Synthesis and Characterization of Derivatives

  • Cytotoxicity Studies : Hassan et al. (2014) synthesized and characterized new derivatives of aminopyrazole and pyrazolo[1,5-a]pyrimidine, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential therapeutic applications of these compounds Hassan et al. (2014).

Photophysical Properties

  • Sulfur-Containing Thiazoles : Murai et al. (2018) studied the synthesis and photophysical properties of thiazoles with sulfur-containing groups, elucidating their electronic structures and applications in material sciences Murai et al. (2018).

Properties

IUPAC Name

4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-11-7-9-13(10-8-11)20-15(18)14(23-17(20)22)16(21)19-12-5-3-2-4-6-12/h7-10,12H,2-6,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLSHWMWSSCOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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